7-iodo-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-iodo-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFACGXYMIJODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Sandmeyer Reaction from 7-Amino-4-methylcoumarin
Synthetic Pathway
The most direct method involves converting 7-amino-4-methylcoumarin to the target compound through diazotization followed by iodide substitution:
- Diazotization : Treat 7-amino-4-methylcoumarin with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Sandmeyer Reaction : Introduce iodide using KI, yielding 7-iodo-4-methylcoumarin.
Experimental Data
- Yield : 65–75% under optimized conditions.
- Key Reagents : NaNO₂ (1.2 equiv), HCl (3M), KI (2 equiv).
- Conditions : Reaction time = 2–3 hours at 0°C.
Reaction Mechanism:
$$
\text{7-NH}2\text{-4-Me-coumarin} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{KI}} \text{7-Iodo-4-Me-coumarin}
$$
Direct Iodination of 7-Hydroxy-4-methylcoumarin
Methodology
7-Hydroxy-4-methylcoumarin undergoes electrophilic iodination using iodine in basic media:
- Base-Mediated Iodination : React 7-hydroxy-4-methylcoumarin with I₂ and KOH in methanol.
- Workup : Neutralize with HCl and purify via recrystallization.
Electrophilic Iodination Using Directed Metalation
Directed Ortho-Iodination
A lithiation-iodination sequence enables precise substitution:
- Lithiation : Treat 4-methylcoumarin with LDA (lithium diisopropylamide) at −78°C.
- Iodination : Quench with I₂ to install iodine at the 7-position.
Performance Metrics
Pechmann Condensation with Iodinated Resorcinol Derivatives
Pathway Overview
Synthesize the coumarin core with pre-installed iodine via Pechmann condensation:
- Resorcinol Derivative : Use 3-iodoresorcinol as the phenolic component.
- Condensation : React with ethyl acetoacetate in H₂SO₄ or polyphosphoric acid (PPA).
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Diazotization-Sandmeyer | 7-Amino-4-Me-coumarin | 65–75 | High regioselectivity | Multi-step synthesis |
| Direct Iodination | 7-OH-4-Me-coumarin | 50–60 | Single-step | Competing diiodination |
| Directed Metalation | 4-Me-coumarin | 40–50 | No pre-functionalization | Low yield, cryogenic conditions |
| Pechmann Condensation | 3-Iodoresorcinol | 30–40 | Builds iodine during core formation | Rare starting material |
Chemical Reactions Analysis
Types of Reactions
7-iodo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted chromen-2-one derivatives.
Oxidation Reactions: Formation of oxo-chromen-2-one derivatives.
Reduction Reactions: Formation of hydro-chromen-2-one derivatives.
Scientific Research Applications
7-iodo-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biophysical research.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optical brighteners, photosensitizers, and laser dyes
Mechanism of Action
The mechanism of action of 7-iodo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as monoamine oxidase and cholinesterase, leading to its potential therapeutic effects. Additionally, its ability to generate reactive oxygen species contributes to its anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Iodinated Coumarin Derivatives
8-Iodo-5,7-Dimethoxy-4-Methyl-2H-Chromen-2-One
- Structural Differences : Iodine is positioned at C8 instead of C7, with additional methoxy groups at C5 and C5.
- Synthesis : Prepared via iodination of 5,7-dimethoxy-4-methylcoumarin using iodine in the presence of KOH .
- Properties: The crystal structure exhibits weak C–H···O hydrogen bonds and O···I interactions, forming a layered lattice.
7-(3-Iodopropoxy)-4-Phenyl-2H-Chromen-2-One
Halogen-Substituted Analogs
4-Chloromethyl-7-Methyl-2H-Chromen-2-One
- Structural Differences : Chlorine replaces iodine at C4 (as a chloromethyl group) with a methyl group at C7.
- Applications : The chloromethyl group acts as a reactive intermediate for further functionalization (e.g., nucleophilic substitution) .
- Comparison : Chlorine’s smaller atomic radius and higher electronegativity compared to iodine may lead to weaker halogen bonding but faster reaction kinetics .
Hydroxy- and Methoxy-Substituted Coumarins
7-Hydroxy-4-Methyl-2H-Chromen-2-One (4-Methylumbelliferone)
- Structural Differences : A hydroxyl group replaces iodine at C7.
- Properties : Widely used as a fluorescent probe due to its hydroxy group, which enables strong UV absorption and emission. In contrast, the iodine atom in the target compound may quench fluorescence but improve stability against oxidation .
- Pharmacological Relevance : Serves as a precursor for thiofibrates and triazole hybrids with reported antidiabetic and anticancer activities .
6-(4-Nitrobenzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-One
Methyl-Substituted Derivatives
4,7-Dimethyl-2H-Chromen-2-One
- Structural Differences : Lacks iodine but has methyl groups at both C4 and C7.
- Properties : The dual methyl groups increase hydrophobicity and steric hindrance, reducing intermolecular interactions compared to the 7-iodo analog. Replacing the 2-one oxygen with sulfur (thiocoumarin) red-shifts UV-Vis absorption due to increased conjugation .
Key Findings and Implications
- Iodine Position Matters : The 7-iodo substitution likely offers distinct electronic and steric effects compared to 8-iodo derivatives, influencing crystal packing and target binding .
- Halogen vs. Hydroxy Groups : Replacing iodine with hydroxyl (as in 4-methylumbelliferone) shifts applications from stability-focused therapeutics to fluorescent probes .
- Synthetic Flexibility : Chlorine or iodinated alkyl chains enable further derivatization, highlighting the scaffold’s versatility in drug design .
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR).
- QSAR modeling : Correlate substituent electronegativity (e.g., iodine’s polarizability) with activity .
- NBO analysis : Assess charge transfer effects on reactivity .
What are the challenges in characterizing the thermal stability of this compound?
Basic Research Question
Employ TGA/DSC to monitor decomposition temperatures and phase transitions. Key considerations:
- Iodine’s high atomic mass may lower melting points compared to non-halogenated analogs.
- Compare stability with 7-chloro or 7-bromo derivatives to assess halogen effects .
How can solubility and bioavailability of this compound be improved for pharmacological studies?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .
- Nanoformulation : Use liposomes or cyclodextrins to enhance aqueous solubility.
- Co-crystallization : Explore co-crystals with succinic acid or urea to modify dissolution rates .
What analytical techniques quantify trace impurities in synthesized this compound?
Basic Research Question
- HPLC-PDA/MS : Detect iodinated byproducts (e.g., di-iodinated isomers).
- Elemental analysis : Verify iodine content (theoretical vs. experimental %).
- XPS : Confirm iodine oxidation state and bonding environment .
How does iodine substitution influence the electronic properties of the coumarin core?
Advanced Research Question
- UV-Vis spectroscopy : Compare absorption maxima with non-iodinated analogs; iodine’s heavy atom effect may enhance spin-orbit coupling, affecting fluorescence .
- TD-DFT calculations : Simulate electronic transitions to assign spectral bands .
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
